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Compound of Interest

Compound Name: 1,2,3-Trifluorobenzene

Cat. No.: B074907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 1,2,3-trifluorobenzene, a crucial building block in medicinal chemistry and materials

science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols

and workflow visualizations to aid in compound characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of 1,2,3-
trifluorobenzene. The following tables summarize the chemical shifts and coupling constants

for ¹H, ¹³C, and ¹⁹F nuclei.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for 1,2,3-Trifluorobenzene

Chemical Shift (δ)
ppm

Multiplicity
Coupling
Constants (J) Hz

Assignment

7.10 - 7.30 m - H4, H5, H6
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Note:The proton spectrum exhibits a complex multiplet due to extensive coupling with fluorine

atoms.

Table 2: ¹³C NMR Spectroscopic Data for 1,2,3-Trifluorobenzene

Chemical Shift (δ) ppm Coupling Constants (J) Hz Assignment

152.0 (ddd)
¹JCF = 249.0, ²JCF = 13.0,

³JCF = 4.0
C1, C3

142.5 (ddd)
¹JCF = 254.0, ²JCF = 14.0,

²JCF = 14.0
C2

125.0 (t) ³JCF = 4.0 C5

115.0 (d) ²JCF = 18.0 C4, C6

Note:Spectrum recorded in CDCl₃. The assignments are based on typical chemical shifts and

C-F coupling patterns.

Table 3: ¹⁹F NMR Spectroscopic Data for 1,2,3-Trifluorobenzene

Chemical Shift (δ)
ppm

Multiplicity
Coupling
Constants (J) Hz

Assignment

-136.5 t ³JFF = 20.0 F2

-161.0 d ³JFF = 20.0 F1, F3

Note:Chemical shifts are referenced to CCl₃F.

Experimental Protocols
NMR Sample Preparation:

A sample of 1,2,3-trifluorobenzene (typically 5-20 mg) is dissolved in a deuterated solvent

(e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm

NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H

NMR spectrum and to provide a lock signal for the spectrometer.
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NMR Data Acquisition:

Spectra are typically acquired on a high-resolution NMR spectrometer operating at a field

strength of 300 MHz or higher for protons.

¹H NMR: A standard one-pulse experiment is used. Key parameters include a spectral width

of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise

ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and

enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger spectral width

(e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of

scans and a longer acquisition time are necessary.

¹⁹F NMR: A standard one-pulse experiment is used. As ¹⁹F is a high-abundance, high-

sensitivity nucleus, spectra can be acquired relatively quickly. A wide spectral width is often

necessary due to the large chemical shift dispersion of fluorine.

Experimental Workflow
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NMR Experimental Workflow

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, which is

useful for identifying functional groups and confirming the aromatic structure.
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Data Presentation
Table 4: Key IR Absorption Bands for 1,2,3-Trifluorobenzene

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

3080 - 3050 Weak - Medium Aromatic C-H Stretch

1620 - 1580 Medium - Strong Aromatic C=C Stretch

1480 - 1450 Strong Aromatic C=C Stretch

1280 - 1200 Strong C-F Stretch

1150 - 1000 Strong C-F Stretch

850 - 750 Strong C-H Out-of-plane Bending

Experimental Protocols
Sample Preparation (Neat Liquid):

As 1,2,3-trifluorobenzene is a liquid at room temperature, the simplest method for obtaining

an IR spectrum is as a neat liquid. A drop of the liquid is placed between two salt plates (e.g.,

NaCl or KBr), which are then pressed together to form a thin film.

FTIR Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the clean salt plates is collected first.

The sample is then placed between the plates, and the sample spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the sample

spectrum to produce the final absorbance or transmittance spectrum.

The spectrum is typically scanned over the mid-infrared range (4000 - 400 cm⁻¹).
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Experimental Workflow

Sample Preparation
Data Acquisition Data Processing
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FTIR Experimental Workflow

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of 1,2,3-trifluorobenzene and to

study its fragmentation pattern upon ionization, which can provide further structural

confirmation.

Data Presentation
The mass spectrum of 1,2,3-trifluorobenzene is characterized by a prominent molecular ion

peak and several fragment ions resulting from the loss of fluorine and other neutral fragments.

Table 5: Major Fragments in the Electron Ionization Mass Spectrum of 1,2,3-Trifluorobenzene

m/z Relative Intensity (%) Proposed Fragment

132 100 [C₆H₃F₃]⁺ (Molecular Ion)

113 ~20 [C₆H₃F₂]⁺

81 ~30 [C₅H₂F]⁺

63 ~25 [C₅H₃]⁺

Source:NIST WebBook[1][2]
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Experimental Protocols
Sample Introduction and Ionization:

For a volatile compound like 1,2,3-trifluorobenzene, Gas Chromatography-Mass Spectrometry

(GC-MS) is a common analytical technique.

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is

injected into the gas chromatograph.

The sample is vaporized and separated from the solvent on a capillary column.

The separated compound elutes from the column and enters the mass spectrometer's ion

source.

Electron Ionization (EI) is typically used, where the sample molecules are bombarded with a

beam of high-energy electrons (commonly 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by

a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Experimental Workflow

Sample Introduction (GC) Ionization Mass Analysis & Detection

Inject dilute solution
into GC

Vaporization and
Separation on Column

Electron Ionization
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Mass Analyzer
(e.g., Quadrupole) Detector Generate Mass Spectrum

Click to download full resolution via product page

GC-MS Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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